Bsh-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BSH-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases. It has shown significant inhibitory activity against bile salt hydrolases from both Gram-positive and Gram-negative bacteria, making it a valuable compound in the study of gut microbiota and bile acid metabolism .
科学研究应用
BSH-IN-1 具有广泛的科学研究应用,包括:
化学: 用作研究胆盐水解酶机制及其在胆汁酸代谢中作用的工具。
生物学: 有助于了解肠道菌群与宿主代谢之间的相互作用。
医学: 在调节肠道菌群以治疗代谢紊乱方面的潜在治疗应用。
工业: 可用于开发针对肠道菌群的新药
作用机制
BSH-IN-1 通过与胆盐水解酶的活性位点共价结合来发挥其作用,从而抑制其活性。这种抑制阻止了胆汁酸的去结合,这会对胆汁酸代谢和肠道菌群组成产生下游影响。 This compound 的分子靶标是来自各种肠道细菌的胆盐水解酶,所涉及的途径包括胆汁酸代谢和微生物相互作用 .
准备方法
合成路线和反应条件
BSH-IN-1 的合成涉及多个步骤,从核心结构的制备开始,然后引入赋予其抑制特性的官能团。具体的合成路线和反应条件是专有的,并未公开披露细节。 它通常涉及有机合成技术,如亲核取代、氧化和还原反应 .
工业生产方法
This compound 的工业生产可能涉及扩大实验室合成工艺,优化反应条件以提高产量,并确保最终产品的纯度。 这可能包括使用先进的技术,如连续流动化学和自动化合成 .
化学反应分析
反应类型
BSH-IN-1 主要与胆盐水解酶发生共价结合反应。它也可以参与其他类型的化学反应,例如:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化产物。
还原: 它可以被还原以改变其官能团,并可能改变其抑制活性。
常用试剂和条件
This compound 反应中使用的常见试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应的条件因预期结果而异,但通常涉及受控温度和 pH 值 .
主要产物
This compound 反应形成的主要产物取决于具体的反应条件。例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式。 取代反应可能会产生各种取代衍生物 .
相似化合物的比较
BSH-IN-1 在其对胆盐水解酶的强效和共价抑制方面是独一无二的。类似的化合物包括:
巯基十一氢-闭合-十二硼酸钠: 另一种胆盐水解酶抑制剂,但具有不同的化学性质。
硼苯丙氨酸: 用于类似的应用,但具有不同的分子靶标和作用机制
属性
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?
A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].
Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?
A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.
Q3: Does BSH itself exhibit any cytotoxic effects on cells?
A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].
Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?
A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].
Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?
A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。